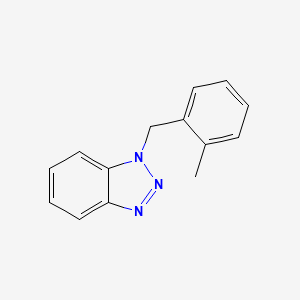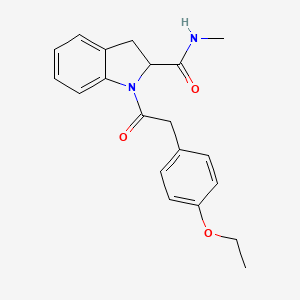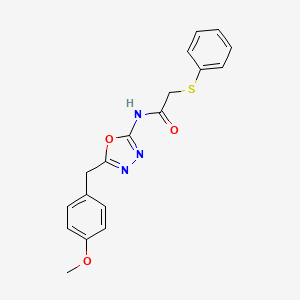![molecular formula C14H18N4O2 B2855764 cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034231-33-7](/img/structure/B2855764.png)
cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone” is a derivative of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one . It exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase and/or a cell proliferation inhibiting effect . It is useful as a prophylactic and/or therapeutic agent for diseases associated with the above-mentioned kinases, particularly cancer .
Synthesis Analysis
The synthesis of these types of compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopropyl group attached to a morpholino group and a pyrrolo[3,4-d]pyrimidin-6(7H)-one core structure . Further analysis would require more specific data or computational modeling.Applications De Recherche Scientifique
Medical Imaging Applications
One of the prominent applications of related compounds involves the development of potential PET (Positron Emission Tomography) agents for imaging in neurological conditions such as Parkinson's disease. For example, the synthesis of [11C]HG-10-102-01, a compound structurally related to cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, has been explored for its potential in imaging LRRK2 (Leucine-rich repeat kinase 2), which is implicated in Parkinson's disease. This compound was synthesized with a high radiochemical yield and purity, indicating its suitability for PET imaging applications (Wang, Gao, Xu, & Zheng, 2017).
Synthetic Methodologies in Organic Chemistry
Compounds with the cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone scaffold have also been employed in various synthetic methodologies. For instance, the Diels–Alder reactions involving cyclopropylideneacetate have led to the formation of cyclobutene-annelated pyrimidinones, showcasing the utility of related compounds in constructing complex heterocyclic systems (Dalai, Belov, Nizamov, Rauch, Finsinger, & Meijere, 2006). Furthermore, the synthesis of novel pyrimidines and thiazolidinones under microwave irradiation demonstrates the relevance of morpholino-pyrimidinyl compounds in developing antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Antibacterial Activity
The antibacterial activity of novel pyrimidines, including structures related to cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, has been a subject of interest. For example, a study on microwave-assisted synthesis of pyrimidines and thiazolidinones revealed the potential of these compounds as antibacterial agents, highlighting their significance in medical chemistry (Merugu, Ramesh, & Sreenivasulu, 2010).
Mécanisme D'action
The compound exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase . These kinases play key roles in survival, growth, metabolism, and other functions of a cell . In various types of cancers, abnormal activation of Akt or mutation of the Akt gene has been observed .
Orientations Futures
The future directions for research on this compound could include further exploration of its inhibitory activity against kinases, its potential as a therapeutic agent for diseases like cancer , and the development of methods for its synthesis . Additionally, more research could be done to determine its physical and chemical properties.
Propriétés
IUPAC Name |
cyclopropyl-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c19-13(10-1-2-10)18-8-11-7-15-14(16-12(11)9-18)17-3-5-20-6-4-17/h7,10H,1-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIVCXJBQTVQNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2855681.png)
![5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2855682.png)
![N-(3-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)

![3-allyl-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2855686.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2,6-difluorobenzamide](/img/structure/B2855691.png)
![5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione](/img/structure/B2855693.png)

![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855696.png)
![3-(2-methoxynaphthalen-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2855697.png)
![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2855698.png)
![6-Acetyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2855699.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2855700.png)